molecular formula C22H24N6S2 B11659561 6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11659561
M. Wt: 436.6 g/mol
InChI Key: LFHVIKTXGOMZBJ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N,N’-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

    IUPAC Name: 2,4-Diamino-6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N,N’-bis(3,4-dimethylphenyl)-1,3,5-triazine

    Molecular Formula: C₂₄H₂₄N₆S₂

This compound combines a triazine core with a thiazole ring and aromatic substituents

Preparation Methods

Synthetic Routes::

    Thiazole Synthesis: The thiazole ring can be synthesized via cyclization of 2-aminothiophenol with α-haloketones or α-haloesters.

    Triazine Formation: The triazine core can be prepared through condensation reactions between cyanuric chloride and primary amines.

    Sulfide Linkage: The sulfur atom bridges the thiazole and triazine moieties.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ multistep syntheses, optimizing yields and purity.

Chemical Reactions Analysis

    Oxidation: The sulfide linkage can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: Reduction of the triazine ring can yield various intermediates.

    Substitution: Aromatic substitution reactions modify the phenyl groups.

    Reagents and Conditions: Specific reagents depend on the desired modifications.

Scientific Research Applications

    Medicine: Investigated as potential antitumor agents due to its unique structure.

    Chemistry: Used in organic synthesis as a building block.

    Biology: Studied for its interactions with biomolecules.

Mechanism of Action

    Targets: Likely interacts with cellular proteins or enzymes.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds: Other triazine-based compounds, such as melamine and atrazine.

    Uniqueness: The combination of thiazole and triazine sets it apart.

Properties

Molecular Formula

C22H24N6S2

Molecular Weight

436.6 g/mol

IUPAC Name

6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-2-N,4-N-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24N6S2/c1-13-5-7-17(11-15(13)3)24-19-26-20(25-18-8-6-14(2)16(4)12-18)28-21(27-19)30-22-23-9-10-29-22/h5-8,11-12H,9-10H2,1-4H3,(H2,24,25,26,27,28)

InChI Key

LFHVIKTXGOMZBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)SC3=NCCS3)NC4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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